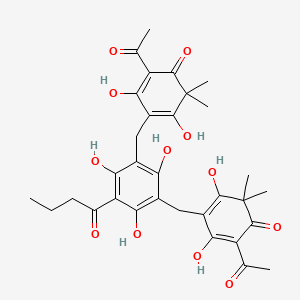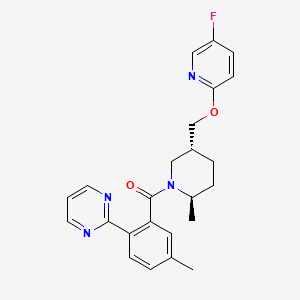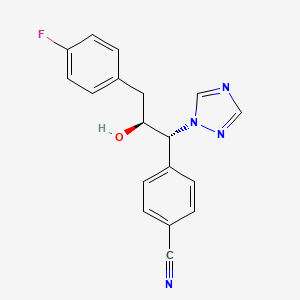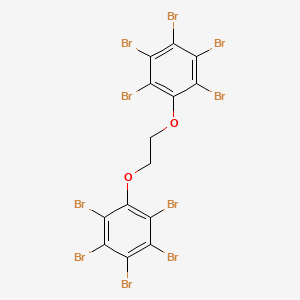
FK-614
Übersicht
Beschreibung
FK-614 ist ein oral aktiver, nicht-Thiazolidindion-Typ und selektiver Peroxisomen-Proliferator-aktivierter Rezeptor-gamma-Modulator. Es wirkt als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma mit potenter antidiabetischer Aktivität in vivo. This compound hat unterschiedliche Auswirkungen auf die Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors gamma in jedem Stadium der Adipozytendifferenzierung. Es kann für die Forschung von Hyperglykämie, Hypertriglyceridämie, Glukoseintoleranz und Typ-2-Diabetes verwendet werden .
Wissenschaftliche Forschungsanwendungen
FK-614 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Forschungswerkzeug verwendet, um die Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors gamma und seine Auswirkungen auf die Adipozytendifferenzierung zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die molekularen Mechanismen zu untersuchen, die der Insulinsensitivität und dem Glukosestoffwechsel zugrunde liegen.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Typ-2-Diabetes, Hyperglykämie und Hypertriglyceridämie.
Industrie: This compound wird bei der Entwicklung neuer Antidiabetika und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es den Peroxisomen-Proliferator-aktivierten Rezeptor gamma aktiviert, einen nuklearen Rezeptor, der die Expression von Genen reguliert, die am Glukose- und Lipidstoffwechsel beteiligt sind. Die Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors gamma führt zu einer verbesserten Insulinsensitivität, einer Verringerung des Plasmaglucosespiegels und einer verbesserten Glukosetoleranz. This compound hat unterschiedliche Auswirkungen auf die Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors gamma in jedem Stadium der Adipozytendifferenzierung, was zu seiner antidiabetischen Aktivität beiträgt .
Wirkmechanismus
Target of Action
FK-614 primarily targets Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
This compound functions as a PPARγ agonist . As an agonist, it binds to PPARγ, activating the receptor and triggering a series of cellular responses . This activation can lead to changes in gene expression, which can influence various metabolic processes .
Biochemical Pathways
The activation of PPARγ by this compound influences several biochemical pathways. These pathways primarily involve lipid metabolism and glucose homeostasis .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This compound has been used in trials studying the treatment of Diabetes Mellitus . It has shown potent anti-diabetic activity in vivo . The activation of PPARγ by this compound can lead to improved insulin sensitivity, reduced plasma glucose levels, and improved glucose tolerance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological state of the patient, the presence of other drugs, and individual genetic variations .
Biochemische Analyse
Biochemical Properties
FK-614 activates PPARγ-dependent transcription in a concentration-dependent manner . It has different effects on the activation of PPARγ at each stage of adipocyte differentiation . The compound interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis .
Cellular Effects
This compound has shown to improve peripheral glucose utilization due to an improvement in peripheral insulin sensitivity and a decrease in insulin clearance . It impairs hepatic insulin action in alloxan-induced diabetic dogs . The compound influences cell function by modulating the activity of PPARγ, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PPARγ . As a PPARγ agonist, this compound binds to PPARγ, leading to the activation of the receptor and subsequent transcription of specific genes that play a role in glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, this compound has been shown to reduce plasma glucose levels and improve impaired glucose tolerance in a dose-dependent manner over a period of 14 days in db/db mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in db/db mice, this compound administered orally at dosages ranging from 0.1 to 10 mg/kg improved the impaired glucose tolerance . At dosages ranging from 0.32 to 3.2 mg/kg, this compound reduced plasma glucose levels in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the PPARγ signaling pathway . By acting as a PPARγ agonist, this compound influences the metabolic pathways that are regulated by PPARγ, including those involved in glucose and lipid metabolism .
Subcellular Localization
Given its role as a PPARγ agonist, it is likely to be found in the nucleus where PPARγ is located .
Vorbereitungsmethoden
FK-614 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Benzimidazol-Derivate beinhaltenDie Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um die Ausbeute und Reinheit der Verbindung zu optimieren .
Industrielle Produktionsverfahren für this compound umfassen die Hochskalierung der Laborsynthese auf größere Mengen, wobei Konsistenz und Qualitätskontrolle gewährleistet werden. Dies umfasst die Verwendung von Geräten in Industriequalität, standardisierten Verfahren und strengen Tests, um die behördlichen Standards zu erfüllen .
Analyse Chemischer Reaktionen
FK-614 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen spezifische Substituenten durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
FK-614 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner nicht-Thiazolidindion-Struktur und der selektiven Modulation des Peroxisomen-Proliferator-aktivierten Rezeptors gamma einzigartig. Ähnliche Verbindungen umfassen:
Pioglitazon: Ein Thiazolidindion-Peroxisomen-Proliferator-aktivierter Rezeptor-gamma-Agonist, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.
Rosiglitazon: Ein weiterer Thiazolidindion-Peroxisomen-Proliferator-aktivierter Rezeptor-gamma-Agonist mit ähnlichen therapeutischen Anwendungen.
Troglitazon: Ein Thiazolidindion-Peroxisomen-Proliferator-aktivierter Rezeptor-gamma-Agonist, der aufgrund von Sicherheitsbedenken vom Markt genommen wurde.
Die einzigartige Struktur von this compound und die selektive Modulation des Peroxisomen-Proliferator-aktivierten Rezeptors gamma machen es zu einem wertvollen Forschungswerkzeug und potenziellen therapeutischen Mittel .
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZODVVDUIDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940978 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193012-35-0 | |
| Record name | 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193012350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK-614 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-614 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Q32BZX79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes FK614 different from other PPARγ agonists like rosiglitazone and pioglitazone?
A: While FK614, rosiglitazone, and pioglitazone all activate PPARγ, FK614 exhibits distinct properties. For instance, FK614 induces a unique conformational change in PPARγ upon binding, different from the changes induced by rosiglitazone or pioglitazone. [] Furthermore, FK614 demonstrates varying efficacies in recruiting transcriptional coactivators to PPARγ. [, ] It recruits lower levels of CBP and SRC-1 compared to rosiglitazone and pioglitazone, while exhibiting similar efficacy in recruiting PGC-1α. [] This differential coactivator recruitment contributes to the unique pharmacological profile of FK614.
Q2: What are the implications of FK614's distinct activity profile on insulin sensitivity?
A: Research suggests that FK614's stage-dependent selectivity in adipocytes might contribute to its beneficial effects on insulin sensitivity. It effectively enhances insulin sensitization during adipocyte differentiation. [] Unlike rosiglitazone and pioglitazone, FK614 does not reduce phosphodiesterase 3B expression in mature adipocytes, potentially mitigating insulin resistance associated with adipocyte hypertrophy. [] Further research is needed to fully understand the long-term implications of these findings.
Q3: Besides its effects on adipocytes, does FK614 impact glucose metabolism in other tissues?
A: Research in animal models suggests that FK614 might improve peripheral glucose utilization while decreasing hepatic insulin extraction. [] This suggests a potential role for FK614 in regulating glucose metabolism beyond adipocytes, but further studies are needed to confirm these findings and elucidate the underlying mechanisms.
Q4: What is the current understanding of the mechanism by which FK614 ameliorates insulin resistance?
A: While the exact mechanism remains to be fully elucidated, research points towards FK614's unique interaction with PPARγ and its differential coactivator recruitment as key factors. [, , ] These interactions translate into distinct effects on gene expression and cellular processes, ultimately influencing insulin sensitivity. More research is needed to fully unravel the complex interplay of factors contributing to FK614's anti-diabetic effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
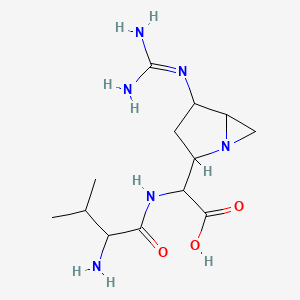
![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)



